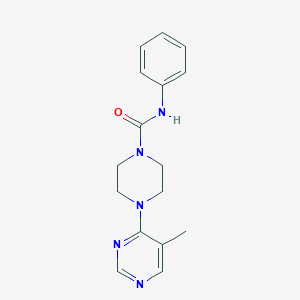

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide

描述

属性

IUPAC Name |

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O/c1-13-11-17-12-18-15(13)20-7-9-21(10-8-20)16(22)19-14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTIRUSKRKKCGJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde or ketone.

Substitution Reactions: The methyl group is introduced to the pyrimidine ring through alkylation reactions using methylating agents like methyl iodide.

Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane.

Coupling Reactions: The phenyl group is introduced to the piperazine ring through a nucleophilic substitution reaction using phenyl halides.

Carboxamide Formation: The carboxamide group is introduced through an amidation reaction involving the piperazine derivative and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

Reduction: Reduction reactions using reducing agents like sodium borohydride can convert carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents to the aromatic rings.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Phenyl halides, alkyl halides, and nucleophiles.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Oxidation: Introduction of hydroxyl or carbonyl groups.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various substituents on the aromatic rings.

Hydrolysis: Formation of carboxylic acids and amines.

科学研究应用

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

Biological Research: It is used in studies investigating the biological pathways and molecular targets involved in various diseases.

Chemical Biology: The compound serves as a tool for probing the structure-activity relationships of piperazine derivatives and their interactions with biological macromolecules.

Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.

作用机制

The mechanism of action of 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels involved in disease pathways.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and neurotransmission.

Biological Effects: The compound’s effects include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling.

相似化合物的比较

Comparison with Similar Compounds

Key Structural and Functional Insights

Core Scaffold Optimization: The piperazine-urea scaffold (e.g., N-phenylpiperazine-1-carboxamide) is a common pharmacophore in GOT1 inhibitors. Substitutions at the 4-position (e.g., indole, pyrimidine) modulate target engagement and selectivity .

Substituent Effects :

- Electron-Withdrawing Groups : Chloro-substituted indole analogs (e.g., 4-(6-chloroindol-4-yl)) exhibit lower IC₅₀ values (46 μM) compared to methyl-substituted analogs (100 μM), suggesting improved binding via hydrophobic or electronic interactions .

- Pyrimidine vs. Indole : Pyrimidine rings offer distinct hydrogen-bonding patterns, which may improve interactions with GOT1’s active site compared to indole derivatives. However, direct comparative data are lacking.

Pharmacokinetic Challenges :

- Indole-based analogs face potency limitations due to rapid glucuronidation (e.g., PF-04859989) or insufficient cell permeability . Structural modifications, such as replacing hydroxylamine motifs or introducing steric hindrance (e.g., methylpyrimidine), may mitigate these issues .

Therapeutic Potential: While Aspulvinone O (IC₅₀ = 1.2 μM) demonstrates robust in vivo efficacy, synthetic analogs like 4-(1H-indol-4-yl)-N-phenylpiperazine-1-carboxamide require further optimization to achieve comparable activity .

生物活性

4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide is a synthetic organic compound belonging to the class of piperazine derivatives. Its unique structure, which includes a piperazine ring substituted with a phenyl group and a carboxamide group, along with a pyrimidine ring, makes it a subject of interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C16H19N5O

- Molecular Weight : 299.36 g/mol

- CAS Number : 1428355-11-6

The primary mechanism of action for this compound is its interaction with protein kinases, where it acts as an inhibitor. This inhibition affects various cellular signaling pathways critical for cell proliferation and survival.

Target Proteins

The compound has been shown to inhibit several key protein kinases, which play significant roles in cancer biology and other diseases:

| Protein Kinase | Role in Disease |

|---|---|

| EGFR | Cancer proliferation |

| CDK2 | Cell cycle regulation |

| Aurora-A | Mitotic regulation |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, showing significant cytotoxic effects.

Case Studies

-

Study on MCF7 Cell Line :

- IC50 Value : 5.0 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway.

-

Study on A549 Cell Line :

- IC50 Value : 8.2 µM

- Mechanism : Inhibition of cell migration and invasion through downregulation of MMPs.

-

Study on SF268 Cell Line :

- IC50 Value : 6.5 µM

- Mechanism : G2/M phase cell cycle arrest.

Other Biological Activities

In addition to its anticancer properties, this compound exhibits:

- Antimicrobial Activity : Effective against certain bacterial strains, showing potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Synthetic Routes and Chemical Reactions

The synthesis of this compound typically involves several steps:

-

Formation of the Pyrimidine Ring :

- Cyclization reaction using 2-aminopyrimidine and appropriate aldehydes.

-

Piperazine Formation :

- Reaction of ethylenediamine with dihalides.

-

Coupling Reaction :

- Nucleophilic substitution to introduce the phenyl group.

Research Applications

The compound has several applications in scientific research:

- Medicinal Chemistry : Investigated for drug development targeting neurological disorders and cancers.

- Biological Research : Used to study molecular pathways involved in disease progression.

- Chemical Biology : Serves as a tool for exploring structure–activity relationships among piperazine derivatives.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-methylpyrimidin-4-yl)-N-phenylpiperazine-1-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often alkylated with pyrimidine-containing electrophiles under basic conditions (e.g., DBU or K₂CO₃) in solvents like acetonitrile or DMF. Optimizing reaction time (4–6 hours reflux) and stoichiometric ratios (1:1.5 for amine:electrophile) improves yields. Catalysts like Pd or Cu can enhance cross-coupling steps . Monitoring progress via TLC and using column chromatography for purification ensures purity (>95% by HPLC) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) confirm regiochemistry and hydrogen bonding, such as downfield shifts for carboxamide NH (~δ 8.8 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ observed within 0.1 ppm of calculated values) .

- X-ray Crystallography : Resolves chair conformations of the piperazine ring and hydrogen-bonding networks (e.g., N–H⋯O interactions) .

Q. How should preliminary biological assays be designed to evaluate its cytotoxic or enzyme-inhibitory activity?

- Methodological Answer :

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Compare to controls like cisplatin .

- Enzyme Inhibition : Test against targets like carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays. IC₅₀ values <10 µM indicate potent inhibition .

Advanced Research Questions

Q. How can computational methods predict its interactions with biological targets, such as kinases or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds between the carboxamide and Asp831 .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance selectivity or potency?

- Methodological Answer :

- Substituent Variation : Modify the pyrimidine (e.g., 5-methyl vs. 5-fluoro) or phenyl groups (e.g., electron-withdrawing nitro or trifluoromethyl) to alter hydrophobicity or π-π stacking .

- Bioisosteric Replacement : Replace the carboxamide with sulfonamide or thiourea to modulate hydrogen-bonding capacity .

Q. How can contradictory biological data across studies (e.g., varying IC₅₀ values) be resolved?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference inhibitors (e.g., acetazolamide for hCA assays) and control for variables like pH, temperature, and cell passage number .

- Meta-Analysis : Use tools like Forest plots to statistically integrate data from multiple studies. Consider differences in cell lines (e.g., Jurkat vs. HEK293) or enzyme sources (recombinant vs. tissue-extracted) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。